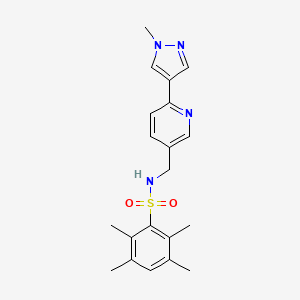

2,3,5,6-tetramethyl-N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzenesulfonamide

Description

The compound 2,3,5,6-tetramethyl-N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzenesulfonamide features a benzenesulfonamide core with tetramethyl substituents at positions 2, 3, 5, and 4. The sulfonamide nitrogen is linked to a pyridin-3-ylmethyl group, which is further substituted at the 6-position with a 1-methyl-1H-pyrazol-4-yl moiety. This structure combines a hydrophobic aromatic system (tetramethylbenzene) with a polar sulfonamide group and a heterocyclic pyridine-pyrazole unit.

Properties

IUPAC Name |

2,3,5,6-tetramethyl-N-[[6-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N4O2S/c1-13-8-14(2)16(4)20(15(13)3)27(25,26)23-10-17-6-7-19(21-9-17)18-11-22-24(5)12-18/h6-9,11-12,23H,10H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVSIAGAZMJKFMG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1C)S(=O)(=O)NCC2=CN=C(C=C2)C3=CN(N=C3)C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,5,6-tetramethyl-N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzenesulfonamide typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the Pyrazole Ring: Starting with a suitable precursor, such as 1-methyl-1H-pyrazole, the pyrazole ring is synthesized through cyclization reactions.

Pyridine Derivative Synthesis: The pyrazole derivative is then reacted with a pyridine derivative under controlled conditions to form the desired pyridinylmethyl intermediate.

Sulfonamide Formation: The final step involves the reaction of the pyridinylmethyl intermediate with 2,3,5,6-tetramethylbenzenesulfonyl chloride in the presence of a base, such as triethylamine, to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic ring and the pyrazole moiety.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).

Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).

Substitution Reagents: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols).

Major Products

Oxidation Products: Sulfoxides, sulfones.

Reduction Products: Amines.

Substitution Products: Halogenated derivatives, substituted pyrazoles.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, the compound is investigated for its potential as a bioactive molecule. Its sulfonamide group is known to interact with various biological targets, making it a candidate for drug development.

Medicine

The compound’s potential medicinal applications include its use as an antimicrobial agent, given the known activity of sulfonamides against bacterial infections. Additionally, its structural features may allow it to act as an inhibitor of specific enzymes or receptors.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 2,3,5,6-tetramethyl-N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzenesulfonamide involves its interaction with molecular targets such as enzymes and receptors. The sulfonamide group can form hydrogen bonds with active site residues, inhibiting enzyme activity. The pyrazole and pyridine rings may also contribute to binding affinity through π-π interactions and hydrophobic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The target compound shares structural motifs with several analogs reported in recent literature. Key comparisons include:

Table 1: Structural Features of Analogs

Key Observations :

- Core Diversity: The target compound’s benzenesulfonamide core contrasts with pyrrole-carboxamide (Compound 35), benzoquinazolinone (Compound 12), and pyrazolo-pyrimidine (Example 53). These differences influence solubility, metabolic stability, and target binding.

- Substituent Effects: The trifluoromethyl group in Compound 35 enhances lipophilicity and electron-withdrawing properties, whereas the tetramethylbenzene in the target compound may improve hydrophobic interactions . The chromenone in Example 53 introduces a rigid, planar system that could enhance π-π stacking .

Key Observations :

- Purity and Yield: Compound 35 achieves high purity (97.61%) and moderate yield (58%), suggesting robust synthetic routes . Example 53’s lower yield (28%) may reflect challenges in introducing the chromenone moiety .

- Synthetic Complexity: The target compound’s synthesis likely parallels Example 53’s use of Suzuki coupling for pyrazole-pyridine assembly but avoids the chromenone’s complexity.

Biological Activity

2,3,5,6-tetramethyl-N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzenesulfonamide is a complex organic compound classified under sulfonamides. Its unique structure comprises a tetramethyl-substituted benzene ring linked to a pyridine moiety through a methyl bridge and incorporates a pyrazole ring. This structural configuration suggests potential pharmacological properties that have drawn attention in medicinal chemistry, particularly regarding its biological activities.

Structural Characteristics

The compound's molecular formula is , with a molecular weight of approximately 403.6 g/mol. The presence of both pyrazole and pyridine rings enhances its ability to interact with biological targets, potentially through hydrogen bonding and π–π stacking interactions.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 403.6 g/mol |

| Structure | Structure |

Anticancer Properties

Initial studies indicate that this compound exhibits significant biological activity, particularly as an inhibitor of kinases involved in cancer pathways. In vitro assays have demonstrated that similar compounds can inhibit growth factor receptors such as fibroblast growth factor receptor 1 (FGFR1) and c-Met, which are critical in tumor growth and metastasis.

Case Study: Kinase Inhibition

- Objective : Evaluate the inhibitory effect on FGFR1.

- Method : Cell viability assays were conducted using cancer cell lines treated with various concentrations of the compound.

- Results : The compound showed a dose-dependent inhibition of cell proliferation, with IC50 values comparable to known FGFR inhibitors.

The biological activity of this compound is hypothesized to involve several mechanisms:

- Kinase Inhibition : Interference with signaling pathways critical for cancer cell survival.

- Receptor Interaction : Potential binding to growth factor receptors leading to altered cellular responses.

- Calcium Channel Modulation : Similar compounds have shown interactions with calcium channels which may influence cardiovascular function .

Future Directions

Further research is essential to fully elucidate the mechanisms underlying the biological activity of this compound. Key areas for future investigation include:

- Pharmacokinetics and Toxicity : Understanding absorption, distribution, metabolism, and excretion (ADME) profiles.

- Structure-Activity Relationship (SAR) : Exploring how modifications to the chemical structure affect biological activity.

- In Vivo Studies : Conducting animal studies to assess therapeutic efficacy and safety profiles.

Q & A

Q. What are the key synthetic methodologies for 2,3,5,6-tetramethyl-N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzenesulfonamide, and how can reaction conditions be optimized?

The synthesis of this compound involves multi-step organic reactions, including sulfonamide coupling and heterocyclic ring formation. Key steps include:

- Solvent selection : Polar aprotic solvents like dimethylformamide (DMF) or N-methylpyrrolidone (NMP) are critical for solubility and reaction efficiency .

- Temperature control : Reactions are typically conducted between room temperature and reflux (e.g., 80–120°C) to balance reaction rate and byproduct formation .

- Reaction monitoring : Techniques like thin-layer chromatography (TLC) or HPLC track intermediate formation, ensuring step completion before proceeding .

Optimization strategies : Use design of experiments (DoE) to systematically vary parameters (e.g., solvent ratios, catalyst loadings) and identify optimal conditions. Central composite designs are effective for maximizing yield and purity .

Q. How can the molecular structure and purity of this compound be validated?

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regiochemistry of methyl and pyrazole substituents. For example, aromatic protons in the pyridyl and pyrazole rings show distinct splitting patterns .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and isotopic distribution.

- HPLC : Quantifies purity (>95% typically required for pharmacological studies) .

Note : Cross-validate results with computational tools (e.g., density functional theory for NMR chemical shift prediction) to resolve ambiguities .

Advanced Research Questions

Q. How can computational methods enhance the design of analogs with improved biological activity?

- Quantum chemical calculations : Use software like Gaussian or ORCA to model electronic properties (e.g., HOMO-LUMO gaps, electrostatic potential maps) and predict reactivity or binding affinity .

- Molecular docking : Screen analogs against target proteins (e.g., enzymes or receptors) to prioritize synthesis. For example, the pyrazole and sulfonamide moieties may interact with ATP-binding pockets or allosteric sites .

- Machine learning : Train models on existing SAR data to predict bioactivity and ADMET profiles .

Q. What strategies resolve contradictory data in biological assays (e.g., inconsistent IC50 values)?

- Assay standardization : Ensure consistent cell lines, buffer conditions, and incubation times. For instance, variations in cellular ATP levels can skew results in kinase inhibition assays .

- Orthogonal validation : Confirm activity using complementary techniques (e.g., surface plasmon resonance for binding kinetics alongside cell-based assays) .

- Statistical analysis : Apply ANOVA or mixed-effects models to account for inter-experimental variability .

Q. How can reaction fundamentals inform scalable synthesis for preclinical studies?

- Kinetic studies : Use in-situ FTIR or calorimetry to identify rate-limiting steps and optimize catalyst/substrate ratios .

- Membrane separation technologies : Employ nanofiltration or liquid-liquid extraction to isolate intermediates, reducing reliance on column chromatography .

- Process intensification : Explore continuous-flow reactors for hazardous steps (e.g., high-temperature couplings), improving safety and reproducibility .

Methodological Challenges and Solutions

Q. How to address low yields in the final sulfonamide coupling step?

- Catalyst screening : Test Pd-based catalysts (e.g., Pd(OAc)₂) or organic bases (e.g., DIPEA) to accelerate coupling .

- Protecting group strategy : Temporarily protect reactive sites (e.g., pyrazole NH) to prevent side reactions .

Q. What analytical approaches characterize degradation products under physiological conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.